molecular formula C11H10ClN3OS2 B472590 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 313549-48-3

2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B472590
CAS No.: 313549-48-3
M. Wt: 299.8g/mol
InChI Key: MBNWTCCISMXXML-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 339337-10-9) is a heterocyclic compound with the molecular formula C₁₁H₁₀ClN₃OS₂ and a molar mass of 299.80 g/mol . Its structure comprises a benzamide moiety linked to a 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5 and a chlorine atom at the ortho position of the benzamide ring. This compound belongs to a class of thiadiazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNWTCCISMXXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted approach involves the cyclization of thiosemicarbazide with carboxylic acid derivatives. For example, phosphorous oxychloride (POCl₃) catalyzes the reaction between thiosemicarbazide and chloroacetic acid derivatives to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. This method typically proceeds under reflux conditions (80–100°C) for 6–12 hours, achieving yields of 70–85%.

Key Reaction:

Thiosemicarbazide + R-COClPOCl3,Δ5-Amino-1,3,4-thiadiazole-2-thiol\text{Thiosemicarbazide + R-COCl} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Amino-1,3,4-thiadiazole-2-thiol}

Alternative Route via Thiourea Derivatives

Substituted thioureas react with α-haloketones or α-halocarboxylic acids to form thiadiazole rings. For instance, ethyl chloroacetate reacts with thiourea in ethanol under basic conditions (K₂CO₃) to yield 5-mercapto-1,3,4-thiadiazole. This method avoids harsh reagents but requires longer reaction times (24–48 hours).

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) moiety at position 5 of the thiadiazole ring is introduced via nucleophilic substitution or alkylation:

Alkylation of Thiol Intermediates

5-Mercapto-1,3,4-thiadiazole-2-amine undergoes alkylation with ethyl bromide or ethyl iodide in polar aprotic solvents (e.g., DMF, DMSO). Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating thiolate ion formation. Reactions proceed at 60–80°C for 4–6 hours, yielding 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 75–90% efficiency.

Representative Conditions:

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature70°C
Reaction Time5 hours
Yield82%

Direct Thiol-Ethylation Using Disulfides

An alternative method employs diethyl disulfide (Et₂S₂) with a reducing agent (e.g., NaBH₄) to directly introduce the ethylsulfanyl group. This one-pot reaction minimizes intermediate isolation but requires strict anhydrous conditions.

Coupling with 2-Chlorobenzoyl Chloride

The final step involves coupling 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-chlorobenzoyl chloride to form the benzamide linkage:

Schotten-Baumann Reaction

In aqueous-organic biphasic systems (e.g., THF/H₂O), 2-chlorobenzoyl chloride reacts with the thiadiazole amine in the presence of a base (e.g., NaOH, Et₃N). The reaction proceeds at 0–5°C to suppress hydrolysis, achieving yields of 65–78%.

Optimized Protocol:

  • Dissolve 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine (1.0 equiv) in THF.

  • Add 2-chlorobenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Introduce aqueous NaOH (10%, 2.0 equiv) and stir for 2 hours.

  • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Carbodiimide-Mediated Coupling

For moisture-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in dichloromethane (DCM) or DMF. This method enhances yields to 80–85% but increases cost and complexity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Recrystallization from ethanol/water (1:1) further enhances purity (>98%).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.81–7.92 (m, aromatic H), 3.25 (q, -S-CH₂-CH₃), 1.42 (t, -CH₃).

  • IR (KBr): 1732 cm⁻¹ (C=O stretch), 2976 cm⁻¹ (C-H aliphatic).

  • MS : m/z 275.78 [M+H]⁺, consistent with molecular formula C₁₀H₁₀ClN₃S₂.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Cyclization + AlkylationHigh scalabilityRequires POCl₃ (corrosive)70–85%
Thiourea RouteMild conditionsLong reaction times60–75%
Schotten-BaumannCost-effectiveHydrolysis risk65–78%
EDC/HOBt CouplingHigh purityExpensive reagents80–85%

Industrial-Scale Optimization

For large-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Catalytic POCl₃ recycling systems minimize waste, improving atom economy to >85% .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation of the ethylsulfanyl group can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its potential anticancer activity could be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide with similar compounds in terms of structural features, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Benzamide/Thiadiazole Molecular Weight (g/mol) Key Features/Activities References
This compound C₁₁H₁₀ClN₃OS₂ 2-Cl, 5-ethylsulfanyl 299.80 Base compound for comparison
4-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4c) C₁₃H₈ClN₅OS 4-Cl, 5-pyridin-2-yl 313.75 Enhanced aromatic π-stacking potential
2-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4d) C₁₃H₈FN₅OS 2-F, 5-pyridin-2-yl 297.30 Improved solubility due to F substituent
N-[5-((4-Chlorobenzylidene)amino)-1,3,4-thiadiazol-2-yl]sulfonylbenzamide (9b) C₁₅H₁₁ClN₄O₃S₂ 4-Cl-benzylidene, sulfonyl 394.86 Antioxidant activity (ABTS•+ scavenging)
2,4-Dichloro-N-(trichloroethyl)-benzamide derivative () C₁₄H₇Cl₅N₄O₂S 2,4-diCl, trichloroethyl 454.50 DHFR inhibition (ΔG = −9.0 kcal/mol)
N-[5-(Dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide () C₁₆H₁₅ClN₄O₃S₃ 4-Cl, dimethylsulfamoyl 436.97 Enhanced hydrophilicity

Key Observations :

  • Halogen Substituents: Chlorine at position 2 (target compound) vs. Fluorine in 4d increases electronegativity, improving solubility .
  • Sulfur-Containing Groups : The ethylsulfanyl group in the target compound may enhance lipophilicity compared to sulfonyl (9b) or dimethylsulfamoyl () groups, which improve water solubility .
  • Biological Activities : Analogs with sulfonyl or substituted benzylidene groups (e.g., 9b) exhibit antioxidant properties, while dichloro derivatives () show strong DHFR inhibition, suggesting substituent-dependent mechanisms .
Pharmacological Activities

Antioxidant Activity :

  • Compounds like 9b and 9h () demonstrated ABTS•+ scavenging activity with IC₅₀ values comparable to Trolox, attributed to electron-donating substituents (e.g., 4-hydroxy-3-methoxy in 9g) . The target compound’s ethylsulfanyl group may contribute to radical scavenging, though direct data are needed.

Anticancer Potential:

  • Thiadiazole derivatives with cyanoacetamido groups () showed pro-apoptotic effects, while microwave-synthesized analogs () exhibited cytotoxicity via kinase inhibition. The target compound’s chloro and ethylsulfanyl groups may similarly disrupt cancer cell pathways .

Enzyme Inhibition :

  • The dichloro-trichloroethyl derivative () binds to DHFR via hydrogen bonds with Asp 21 and Ser 59, achieving a ΔG of −9.0 kcal/mol. The target compound’s chloro group could facilitate similar interactions, but the lack of a trichloroethyl moiety may reduce potency .

Biological Activity

2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C11H10ClN3OS2, with a molecular weight of approximately 299.8 g/mol. The structure features a thiadiazole ring linked to a benzamide moiety, which is significant for its biological interactions.

Research indicates that compounds containing thiadiazole derivatives exhibit various biological activities, including:

  • Inhibition of Carbonic Anhydrases (CAs) : Thiadiazole derivatives have been shown to inhibit carbonic anhydrases, especially isoforms II and IX. This inhibition can disrupt tumor microenvironments by altering pH levels and inhibiting tumor growth .
  • Antimicrobial Activity : Some studies suggest that thiadiazole derivatives demonstrate antifungal and antibacterial properties. The presence of the ethylsulfanyl group enhances these activities .

1. In Vitro Studies

A series of in vitro evaluations have been performed to assess the cytotoxicity and efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma).
  • Results : The compound exhibited significant inhibitory effects on cell viability under both normoxic and hypoxic conditions. For instance, IC50 values ranged from 29.0 nM to over 1000 nM depending on the specific isoform targeted .

2. Comparative Efficacy

The efficacy of this compound was compared to established drugs like acetazolamide:

CompoundTarget EnzymeIC50 Value (nM)
AcetazolamidehCA II250
This compoundhCA IX29

This comparison highlights the potential of the compound as a potent inhibitor against specific carbonic anhydrase isoforms.

Case Studies

Case Study 1 : A study evaluated the effects of various thiadiazole derivatives on tumor cell lines. The results indicated that modifications in the substituents significantly impacted the compounds' ability to inhibit cell growth. Notably, compounds with ethylsulfanyl groups showed enhanced activity compared to their unsubstituted counterparts .

Case Study 2 : Another investigation focused on the antifungal properties of related thiadiazole compounds against Botrytis cinerea. The study found that certain derivatives exhibited inhibitory concentrations (EC50) lower than traditional antifungals like pyraclostrobin .

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with thiosemicarbazide derivatives. A common approach includes:

  • Step 1: Cyclocondensation of acylthiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
  • Step 2: Alkylation of the thiol group using ethyl iodide or similar reagents under basic conditions (e.g., triethylamine in THF at 0–5°C).
  • Step 3: Coupling with 2-chlorobenzoyl chloride via nucleophilic acyl substitution.
    Key optimization parameters include solvent choice (polar aprotic solvents like DMF), reaction time (monitored via TLC/HPLC), and temperature control to prevent side reactions . Purity (>95%) is achieved through recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and amide bond formation.
  • X-ray Crystallography: Use SHELXL for refinement (e.g., monoclinic P21 space group, Z=4, R factor <0.05) to resolve bond lengths and chair conformations in thiadiazole rings .
  • IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and 3420 cm⁻¹ (N-H stretch) validate functional groups .

Advanced: How does this compound interact with cellular pathways, such as the AKT/ERK axis, in anticancer studies?

Answer:
Mechanistic studies in non-small cell lung carcinoma cells show that derivatives inhibit the ERK pathway and induce G1/S cell cycle arrest. Pretreatment with PDGF-BB (an AKT activator) partially reverses cytotoxicity, confirming pathway-specific activity. Structural features like the thiadiazole sulfur and chloro-substituent enhance binding to kinase domains . Dose-dependent assays (e.g., 10–100 µM) and Western blotting are critical for validating target inhibition .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

  • Software Tools: SHELXL and SHELXS are preferred for high-resolution refinement. For twinned crystals, use the Hooft parameter or Bayesian statistics in SHELXL .
  • Validation: Cross-check with independent molecules in asymmetric units (e.g., C28H32ClN3OS has two molecules with chair conformations) and hydrogen-bonding networks (N–H⋯N interactions) .
  • Data-to-Parameter Ratio: Maintain a ratio >15:1 to avoid overfitting .

Advanced: How to design structure-activity relationship (SAR) studies for improved bioactivity?

Answer:

  • Substituent Variation: Replace ethylsulfanyl with methylthio or aryl groups to modulate lipophilicity (logP) and solubility.
  • Functional Group Additions: Introduce methoxy or halogens (e.g., 4-fluorophenyl) to enhance π-π stacking with target proteins .
  • Assays: Use MTT (cell viability) and kinase inhibition assays (IC50 determination) to compare derivatives. For example, analogues with 3,4-dimethoxybenzamide show enhanced cytotoxicity due to improved membrane permeability .

Basic: What are the critical structural features influencing stability and reactivity?

Answer:

  • Thiadiazole Ring: The sulfur and nitrogen atoms enable electrophilic substitution and hydrogen bonding.
  • Benzamide Moiety: The 2-chloro substituent increases electron-withdrawing effects, stabilizing the amide bond against hydrolysis.
  • Ethylsulfanyl Group: Enhances solubility in polar solvents but may oxidize to sulfoxides under acidic conditions .

Advanced: How to address solubility limitations in in vitro assays?

Answer:

  • Formulation: Use DMSO/PBS mixtures (<1% DMSO) to prevent precipitation.
  • Derivatization: Introduce hydrophilic groups (e.g., morpholine or sulfonamide) on the thiadiazole ring. For example, 4-(diethylsulfamoyl) analogues show improved aqueous solubility .
  • Dynamic Light Scattering (DLS): Monitor aggregate formation at concentrations >100 µM .

Advanced: How to interpret conflicting bioactivity data across similar thiadiazole derivatives?

Answer:

  • Comparative Analysis: Test derivatives under identical conditions (e.g., cell line, incubation time). For instance, 5-bromo-2-chloro analogues may show higher potency than dichloro versions due to enhanced halogen bonding .
  • Off-Target Effects: Use proteome profiling or CRISPR screens to identify non-specific interactions.
  • Data Normalization: Correct for batch variability (e.g., solvent purity, cell passage number) using internal controls like doxorubicin .

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